

2-(3-Chlorophenyl)-2,2-difluoroacetic acid

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B3024593

[Get Quote](#)

An In-depth Technical Guide to **2-(3-Chlorophenyl)-2,2-difluoroacetic acid**

Authored by: Gemini, Senior Application Scientist

Abstract

2-(3-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The presence of a difluoromethyl group adjacent to the carboxyl function imparts unique electronic properties, influencing the compound's acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive review of its chemical properties, synthesis strategies, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its synthesis, particularly via the Reformatsky reaction, and explore its potential in the design of novel therapeutic agents and advanced materials.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical and pharmacological profile.^{[1][2]} The difluoroacetic acid moiety ($-\text{CF}_2\text{COOH}$) is particularly valuable; it serves as a

bioisostere for carboxylic acids, thiols, and other functional groups, while simultaneously increasing metabolic stability and modulating acidity (pKa).

2-(3-Chlorophenyl)-2,2-difluoroacetic acid, specifically, combines these benefits with the lipophilic and electronic contributions of a 3-chlorophenyl ring. This substitution pattern is frequently explored in structure-activity relationship (SAR) studies to optimize ligand-protein binding interactions and pharmacokinetic properties. This document serves as a technical primer on this important chemical entity, consolidating information on its properties, synthesis, and potential applications.

Physicochemical and Safety Profile

The fundamental properties of **2-(3-Chlorophenyl)-2,2-difluoroacetic acid** are summarized below. This data is critical for its proper handling, storage, and application in experimental design.

Chemical and Physical Properties

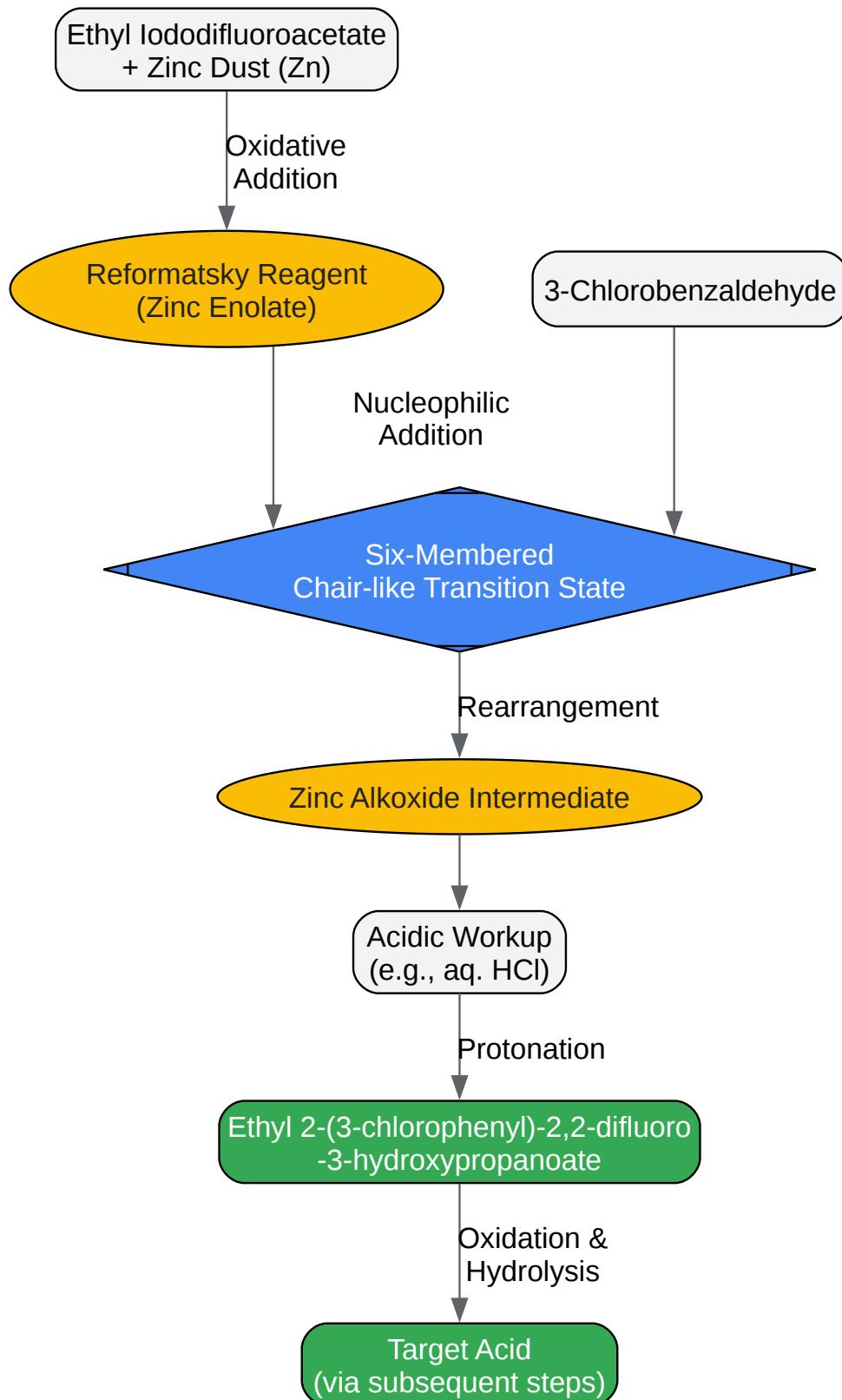
Property	Value	Source(s)
CAS Number	1027513-91-2	[3][4][5]
Molecular Formula	C ₈ H ₅ ClF ₂ O ₂	[3][4]
Molecular Weight	206.58 g/mol	[3]
IUPAC Name	2-(3-chlorophenyl)-2,2-difluoroacetic acid	[3]
Appearance	White to pale yellow crystalline powder/solid	[1][6]
Solubility	Limited solubility in water; soluble in DMSO	[1]
Storage	Room Temperature	[3]
SMILES	C1=CC(=CC(=C1Cl)C(C(=O)O)(F)F	[3]
InChI Key	RVWPKAZAYUYMND-UHFFFAOYSA-N	[3]

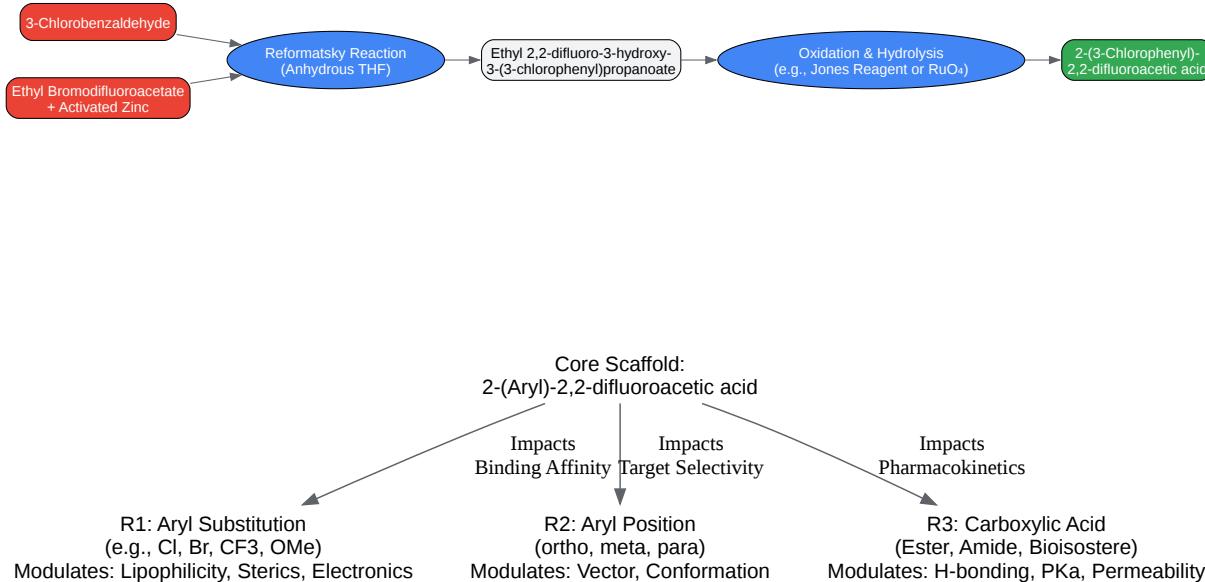
Safety and Handling

As a halogenated carboxylic acid, **2-(3-Chlorophenyl)-2,2-difluoroacetic acid** must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information is compiled from supplier data.[\[3\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity / Irritation	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[\[3\]](#)
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.


Synthesis Strategies and Methodologies


The synthesis of α,α -difluoro- α -aryl acetic acids can be approached through several routes. However, the most prominent and versatile method for constructing the core C-C bond is the Reformatsky reaction.[\[7\]\[8\]](#) This reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") from an α -halo ester, which then adds to a carbonyl compound.[\[8\]](#)

The Reformatsky Reaction: A Mechanistic Overview

The classical Reformatsky reaction is highly effective for preparing β -hydroxy esters.[\[7\]\[8\]](#) Its adaptation for difluorinated systems, using reagents like ethyl iododifluoroacetate or ethyl bromodifluoroacetate, provides a direct route to the α,α -difluoro- β -hydroxy ester scaffold, a precursor to many biologically active molecules.[\[9\]\[10\]](#)

The key advantages of using zinc are its relatively low basicity compared to Grignard or organolithium reagents, which prevents self-condensation of the ester, and its ability to readily undergo oxidative addition into the carbon-halogen bond of the α -halo- α,α -difluoro ester.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]
2. mdpi.com [mdpi.com]
3. americanelements.com [americanelements.com]
4. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]
5. arctomsci.com [arctomsci.com]
6. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
7. Reformatsky Reaction [organic-chemistry.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. search.library.ucla.edu [search.library.ucla.edu]
- To cite this document: BenchChem. [2-(3-Chlorophenyl)-2,2-difluoroacetic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024593#2-3-chlorophenyl-2-2-difluoroacetic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com